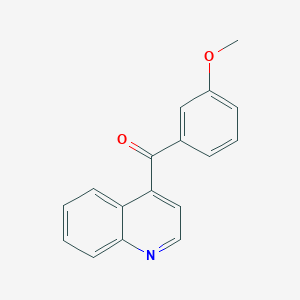

4-(3-Methoxybenzoyl)quinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1706450-30-7 |

|---|---|

Fórmula molecular |

C17H13NO2 |

Peso molecular |

263.29 g/mol |

Nombre IUPAC |

(3-methoxyphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C17H13NO2/c1-20-13-6-4-5-12(11-13)17(19)15-9-10-18-16-8-3-2-7-14(15)16/h2-11H,1H3 |

Clave InChI |

MPEADANAPRNPLG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

SMILES canónico |

COC1=CC=CC(=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. tsijournals.com For 4-(3-Methoxybenzoyl)quinoline, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while 2D NMR experiments would establish the connectivity between atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum would provide information about the chemical environment of each proton in the molecule. The spectrum would be characterized by distinct signals for the protons on the quinoline (B57606) ring system and the 3-methoxybenzoyl group. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). The protons on the quinoline core would show a complex splitting pattern due to spin-spin coupling. The protons on the methoxybenzoyl substituent would also appear in the aromatic region, with characteristic multiplicities reflecting their substitution pattern. The single methoxy (B1213986) group (-OCH₃) would be readily identifiable as a sharp singlet, typically resonating in the upfield region of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show 17 distinct signals, corresponding to the 17 carbon atoms in its structure, assuming no accidental overlap of peaks. Key diagnostic signals would include the carbonyl carbon (C=O) of the benzoyl group, which is expected to appear significantly downfield (typically δ > 190 ppm). The carbon of the methoxy group would resonate at approximately δ 55-60 ppm. Carbons within the aromatic rings would appear in the δ 110-160 ppm range. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following table contains predicted chemical shift values based on the analysis of similar quinoline structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quinoline Protons | 7.5 - 9.0 | 120 - 150 |

| Benzoyl Protons | 7.0 - 7.8 | 115 - 140 |

| Carbonyl Carbon | N/A | ~195 |

| Quinoline Carbons | N/A | 120 - 150 |

| Benzoyl Carbons | N/A | 115 - 140 |

| Methoxy Protons | ~3.9 (singlet) | N/A |

| Methoxy Carbon | N/A | ~55 |

2D NMR Spectroscopy

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal proton-proton coupling networks within the quinoline and benzoyl rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which would be crucial for establishing the connection between the quinoline ring and the 3-methoxybenzoyl group at the C4 position.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups within a molecule.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong, sharp absorption band between 1650 and 1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone linker. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. scialert.net

Raman Spectroscopy

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) | Stretching | 1650 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Ether C-O | Asymmetric Stretching | 1200 - 1300 | Strong |

| Ether C-O | Symmetric Stretching | 1000 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₇H₁₃NO₂), the exact molecular weight is 263.0946 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are commonly used for quinoline derivatives. rsc.org

The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways would include the cleavage of the bond between the carbonyl group and the quinoline ring, leading to characteristic fragment ions. For example, a fragment corresponding to the quinolinyl cation and another to the 3-methoxybenzoyl cation would be anticipated. Further fragmentation of the 3-methoxybenzoyl fragment could involve the loss of the methoxy group (-OCH₃) or carbon monoxide (CO). chempap.orgmcmaster.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound, a conjugated aromatic system, is expected to show strong absorptions in the UV region. Quinoline itself exhibits absorption bands around 276 nm, 225 nm, and 204 nm. mdpi.com The extended conjugation provided by the benzoyl substituent at the 4-position would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the near-visible range. researchgate.netmdpi.com The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. chemmethod.com It would also reveal the conformation of the molecule, such as the dihedral angle between the quinoline and the phenyl rings, and how the molecules pack together in the crystal lattice, including any intermolecular interactions like π-π stacking. nih.gov

Advanced Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Fluorescence Spectroscopy

The quinoline ring is a well-known fluorophore. scielo.br Therefore, this compound is expected to be fluorescent. Fluorescence spectroscopy would be used to determine its emission and excitation spectra, quantum yield, and fluorescence lifetime. The emission properties are highly sensitive to the molecular structure and environment. The presence of the methoxy group (an electron-donating group) and the benzoyl group (an electron-withdrawing group) could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon excitation. scielo.brnih.gov The fluorescence characteristics, including the emission wavelength and intensity, would likely be solvent-dependent. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. This technique would only become relevant if the molecule were part of a chiral superstructure or if a chiral derivative were synthesized.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. malariaworld.orgscirp.org It is widely employed to determine molecular properties, including optimized geometry, electronic energies, and vibrational frequencies. For quinoline (B57606) derivatives, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G* or B3LYP/6-31+G(d,p), to achieve a balance between accuracy and computational cost. malariaworld.orgscirp.org

Geometry Optimization and Conformational Analysis

Conformational analysis is particularly important due to the rotational freedom around the single bond connecting the benzoyl group to the quinoline ring. DFT calculations can map the potential energy surface as a function of this dihedral angle, identifying the global minimum energy conformer as well as any local minima and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. In studies of related quinoline compounds, geometry optimization is a foundational step before further analysis of the molecule's properties. malariaworld.org

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comwuxiapptec.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. irjweb.com DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution, indicating which parts of the molecule are involved in electron donation and acceptance. malariaworld.org This analysis helps in understanding intramolecular charge transfer processes. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative (Note: This data is representative of a typical quinoline derivative and not specific to 4-(3-Methoxybenzoyl)quinoline)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. walisongo.ac.id Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id Green or yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, identifying them as primary sites for electrophilic interactions. researchgate.netnih.gov The hydrogen atoms on the aromatic rings would likely show positive potential (blue). MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the reactive behavior of a molecule. malariaworld.orgresearchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis using DFT is a standard method to predict the infrared (IR) and Raman spectra of a molecule. nih.gov After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute the harmonic vibrational frequencies. malariaworld.org

These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov By comparing the theoretical spectrum with experimental IR and Raman spectra, researchers can assign specific spectral bands to particular molecular vibrations, aiding in the structural characterization of the compound. researchgate.netnih.gov Often, calculated frequencies are scaled by an empirical factor to better match experimental values due to the approximations inherent in the calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments, such as in a vacuum or in the presence of a solvent. researchgate.net

These simulations provide detailed insights into the molecule's conformational flexibility, showing how it samples different shapes and orientations. When a solvent is included in the simulation (e.g., water, ethanol), MD can explicitly model the interactions between the solute (the quinoline derivative) and the solvent molecules. nih.govresearchgate.net This is crucial for understanding solvent effects on the molecule's stability, conformation, and potential interactions with other molecules in a solution, which is a more realistic representation of its state in biological or chemical systems. mdpi.comnih.gov The simulations can reveal the formation of hydrogen bonds and van der Waals interactions, providing a dynamic picture of the solvation process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focus on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net In the context of this compound, QSAR studies would typically involve a set of related quinoline derivatives with known activities.

The "structure" part of the relationship is quantified by molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov Theoretical descriptors, which can be calculated from the molecular structure alone, are central to modern QSAR. They can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D representation (e.g., connectivity indices, counts of specific atom types or functional groups).

3D Descriptors: Based on the 3D conformation (e.g., molecular volume, surface area, dipole moment, quantum-chemical descriptors like HOMO/LUMO energies). nih.gov

A QSAR model is built by using statistical methods to correlate these descriptors with the observed biological activity. pensoft.net The resulting equation can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. For quinoline derivatives, descriptors related to lipophilicity, electronic properties (like HOMO/LUMO energies), and steric factors have been shown to be important in various QSAR models. nih.gov

Table 2: Common Theoretical Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Constitutional (1D/2D) | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum-Chemical (3D) | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

| Thermodynamic | Molar Refractivity, Polarizability |

Ligand-Protein Docking Simulations for Molecular Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in predicting the binding affinity and the nature of the interactions between a ligand and a protein's binding site.

Analysis of Binding Sites and Interaction Modes

Future research involving docking this compound into the active sites of various kinases or other relevant proteins would be necessary to elucidate specific binding site residues and the precise orientation of the compound. Such studies would typically involve preparing the 3D structure of the ligand and the protein, defining the binding pocket (grid box), and using a scoring function to rank the predicted binding poses. The results would reveal key amino acid residues that form the binding site and the specific conformational changes that may occur upon ligand binding.

Investigation of Hydrophobic and Hydrogen Bonding Interactions

The chemical structure of this compound suggests its potential to engage in both hydrophobic and hydrogen bonding interactions, which are fundamental to its binding affinity and selectivity for a protein target.

Hydrogen Bonding: The primary site for hydrogen bonding in the this compound molecule is the nitrogen atom of the quinoline ring, which can act as a hydrogen bond acceptor. Additionally, the oxygen atom of the methoxy (B1213986) group and the carbonyl oxygen can also participate as hydrogen bond acceptors. These interactions are directional and play a critical role in determining the specificity of the ligand for its binding site. For instance, in the context of kinase inhibition, the quinoline nitrogen often forms a key hydrogen bond with the backbone amide of a hinge region residue.

A detailed analysis of these interactions would require molecular dynamics simulations following the initial docking. These simulations would provide insights into the stability of the predicted binding pose and the dynamic nature of the hydrophobic and hydrogen bonding interactions over time.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen, Carbonyl Oxygen, Methoxy Oxygen | Amino acids with donor groups (e.g., Lysine, Arginine, Serine, Threonine, Tyrosine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Quinoline Ring, Benzoyl Ring, Methyl group of Methoxy | Non-polar amino acids (e.g., Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine) |

| π-π Stacking | Quinoline Ring, Benzoyl Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the benzene (B151609) ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine (B92270) ring. quimicaorganica.org Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur at positions 5 and 8, as the cationic intermediates at these positions are more stable. quimicaorganica.org

For 4-(3-methoxybenzoyl)quinoline, the 4-benzoyl substituent acts as a deactivating group, further reducing the electron density of the quinoline ring and making electrophilic substitution more challenging. The substitution pattern would be directed to the C-5 and C-8 positions of the quinoline ring. The presence of the methoxy (B1213986) group on the benzoyl ring is unlikely to significantly influence the position of electrophilic attack on the quinoline core itself.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-(3-Methoxybenzoyl)-5-nitroquinoline and 4-(3-Methoxybenzoyl)-8-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-(3-methoxybenzoyl)quinoline and 8-Bromo-4-(3-methoxybenzoyl)quinoline |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

It is important to note that harsh reaction conditions may be required for these transformations, which could lead to side reactions or degradation of the starting material.

Nucleophilic Substitution Reactions and Their Regioselectivity

The pyridine ring of the quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.org For nucleophilic aromatic substitution (SNAr) to occur, a good leaving group, such as a halogen, must be present at one of these positions.

In the case of a precursor like 4-chloroquinoline, nucleophilic substitution is highly favored at the C-4 position. mdpi.comnih.gov Therefore, if this compound were to be synthesized from a 4-haloquinoline precursor, the final step would likely involve a nucleophilic substitution or a cross-coupling reaction. Conversely, derivatization of this compound via nucleophilic substitution would require prior functionalization to introduce a suitable leaving group at an activated position, such as C-2.

For instance, if a chloro group were present at the C-2 position of this compound, it would readily undergo substitution with various nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions on a Hypothetical 2-Chloro-4-(3-methoxybenzoyl)quinoline

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R-NH₂ | 2-(Alkyl/Arylamino)-4-(3-methoxybenzoyl)quinoline |

| Alkoxide | NaOR | 2-Alkoxy-4-(3-methoxybenzoyl)quinoline |

| Thiolate | NaSR | 2-(Alkyl/Arylthio)-4-(3-methoxybenzoyl)quinoline |

Oxidation and Reduction Chemistry

Oxidation: The quinoline ring is relatively stable to oxidation. However, under strong oxidizing conditions, such as with hot alkaline potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). nih.gov The benzoyl substituent at the C-4 position is likely to be oxidized to a carboxylic acid under these harsh conditions as well. Milder oxidizing agents may selectively target other parts of the molecule, though specific studies on this compound are not readily available.

Reduction: The pyridine ring of the quinoline system can be selectively reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govnih.gov The conditions for these reactions are generally mild.

The ketone of the benzoyl group can also be reduced. Selective reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions would determine whether the quinoline ring, the ketone, or both are reduced. For example, catalytic transfer hydrogenation has been shown to be effective for the reduction of the quinoline ring. mdpi.com

Table 3: Potential Reduction Products of this compound

| Reagent(s) | Major Product |

|---|---|

| H₂, Pd/C | 4-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroquinoline |

| NaBH₄ | (3-Methoxyphenyl)(quinolin-4-yl)methanol |

| H₂, Pd/C (harsher conditions) | (3-Methoxyphenyl)(1,2,3,4-tetrahydroquinolin-4-yl)methanol |

Functionalization at Specific Positions (e.g., C-4, C-3, Nitrogen Atom)

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have enabled the derivatization of quinolines at positions that are not easily accessible through classical electrophilic or nucleophilic substitution reactions. csu.edu.auresearchgate.net

C-4 Position: The C-4 position is already occupied by the methoxybenzoyl group. However, derivatization of the ketone at this position is a viable strategy. For example, reactions with organometallic reagents (e.g., Grignard or organolithium reagents) would yield tertiary alcohols.

C-3 Position: The C-3 position of the quinoline ring can be functionalized through various C-H activation strategies. For instance, nickel-catalyzed C3-H functionalization allows for the introduction of a range of substituents. researchgate.net It has been shown that 1,4-dihydroquinoline (B1252258) intermediates can be formed, which then react with electrophiles at the C-3 position. researchgate.net

Nitrogen Atom: The nitrogen atom of the quinoline ring is a nucleophilic site and can be alkylated or acylated. Alkylation with alkyl halides would form the corresponding quinolinium salts. The nitrogen can also be oxidized to an N-oxide, which can then direct further functionalization, for example, to the C-2 and C-8 positions. nih.gov

Development of Chemical Probes and Tags for Mechanistic Studies

The quinoline scaffold is a well-known fluorophore and has been extensively used in the development of fluorescent probes for various biological applications, including bio-imaging. nih.gov The photophysical properties of quinoline derivatives can be tuned by introducing different substituents.

The this compound scaffold could serve as a core structure for the development of novel chemical probes. The methoxybenzoyl group at the C-4 position can be modified to incorporate specific recognition elements for biological targets. Furthermore, the quinoline nitrogen can be used to modulate the fluorescence properties of the molecule in response to changes in the local environment, such as pH or the presence of metal ions. Derivatization at other positions of the quinoline ring could be used to attach linkers for conjugation to biomolecules or to fine-tune the spectroscopic properties of the probe.

Synthesis of Novel Hybrid Systems Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop compounds with improved or dual biological activities. nih.gov The quinoline nucleus is a common component in such hybrid molecules due to its broad spectrum of pharmacological activities. nih.govnih.govrsc.org

The this compound scaffold can be incorporated into hybrid systems in several ways:

The methoxybenzoyl moiety can be modified to link to another bioactive molecule. For example, the methoxy group could be demethylated to a phenol, which could then be used as a handle for further conjugation.

The quinoline ring itself can be functionalized at various positions (e.g., C-2, C-3, or the nitrogen atom) to attach another pharmacophore via a suitable linker.

These hybrid molecules could be designed to target multiple pathways involved in a disease, potentially leading to enhanced therapeutic efficacy and reduced drug resistance.

Mechanistic Investigations of Molecular Interactions Non Clinical Focus

In Vitro Assays for Target Binding and Enzyme Inhibition Mechanisms

In vitro assays are fundamental in elucidating the mechanism of action of a compound by examining its direct interaction with specific molecular targets, such as enzymes. These assays can determine the binding affinity and inhibitory potential of a compound.

Investigation of Specific Enzyme-Substrate/Inhibitor Interactions

For many quinoline (B57606) derivatives, in vitro enzyme inhibition assays have been crucial in identifying their biological targets. For instance, various substituted quinolines have been investigated as inhibitors of kinases, which are key enzymes in cellular signaling pathways. Assays are typically performed using purified enzymes and their respective substrates. The inhibitory activity is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Hypothetical Data Table for Enzyme Inhibition:

Lacking specific experimental data for 4-(3-Methoxybenzoyl)quinoline, the following table is a hypothetical representation of how such data would be presented.

| Enzyme Target | IC50 (µM) | Inhibition Type | Assay Method |

| Kinase X | Not Determined | Not Determined | Biochemical Assay |

| Protease Y | Not Determined | Not Determined | FRET-based Assay |

| Phosphatase Z | Not Determined | Not Determined | Colorimetric Assay |

Modulation of Cellular Pathways at a Molecular Level

The effect of a compound on cellular pathways can be investigated in vitro using cell-based assays. These studies can reveal how a compound modulates signaling cascades, gene expression, and other cellular processes. For example, studies on other quinoline derivatives have shown their ability to interfere with pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in diseases like cancer. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays are commonly employed to assess these effects.

Exploration of Protein-Ligand Complex Formation

Understanding the physical interaction between a compound (ligand) and its protein target is crucial for rational drug design. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information of the protein-ligand complex. This allows for the detailed visualization of binding modes, key interacting amino acid residues, and the conformational changes that occur upon binding. For the broader class of quinolines, such studies have been instrumental in designing more potent and selective inhibitors.

Studies on Receptor Recognition and Signaling Pathway Perturbations (in vitro, mechanistic)

Investigations into how a compound is recognized by cellular receptors and how it subsequently perturbs signaling pathways are vital for understanding its biological effects. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is a measure of its binding affinity.

Downstream signaling events following receptor binding can be monitored through various in vitro techniques. For instance, changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+) can be measured. Furthermore, phosphorylation status of key signaling proteins can be assessed by immunoblotting to map the perturbed signaling cascade.

Hypothetical Data Table for Receptor Binding Affinity:

As no specific receptor binding data for this compound has been found, this table serves as an illustrative example.

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| GPCR A | Not Determined | Radioligand Binding |

| Ion Channel B | Not Determined | Electrophysiology |

| Nuclear Receptor C | Not Determined | Reporter Gene Assay |

Exploration of Structure-Interaction Relationships

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. For the quinoline scaffold, extensive SAR studies have been conducted. These studies have revealed the importance of substituents at various positions of the quinoline ring for activity against different targets. For example, the nature and position of substituents on the quinoline core are known to be critical for the kinase inhibitory profile and antimalarial activity of different quinoline series.

The exploration of structure-interaction relationships often involves computational modeling in addition to experimental work. Molecular docking studies can predict the binding pose of a compound within the active site of a target protein, providing insights into the key interactions that contribute to its affinity and selectivity. These computational predictions can then guide the synthesis of new analogs with improved properties.

Applications in Advanced Materials and Catalysis

Integration into Functional Materials (e.g., Dyes, Smart Materials, Electronics)

The electronic nature of the quinoline (B57606) ring, coupled with the potential for modification of the methoxybenzoyl group, could also allow for its integration into "smart" materials. These are materials that respond to external stimuli such as light, heat, or pH. The nitrogen atom in the quinoline ring can act as a binding site for metal ions or a proton, potentially leading to changes in the molecule's absorption or emission properties. This could be exploited in the design of chemical sensors or photochromic materials.

In the realm of electronics, quinoline-based compounds have been investigated for their charge-transport properties. The planar aromatic structure of 4-(3-Methoxybenzoyl)quinoline could facilitate π-π stacking interactions, which are crucial for efficient charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methoxy (B1213986) group on the benzoyl ring can further modulate the electronic properties and influence the molecular packing in the solid state.

Role as Ligands in Organometallic Catalysis

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordinating site for metal ions. This characteristic allows quinoline derivatives to function as ligands in organometallic catalysis. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations.

The specific steric and electronic environment provided by the 4-(3-methoxybenzoyl) substituent could influence the catalytic activity and selectivity of the corresponding metal complex. For instance, the bulkiness of the substituent could create a specific chiral pocket around the metal center, which could be advantageous in asymmetric catalysis. Furthermore, the electronic properties of the methoxybenzoyl group can be tuned to modulate the electron density at the metal center, thereby influencing its reactivity. While no specific catalytic applications of this compound have been reported, its structural features warrant its investigation as a ligand in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Photophysical Properties and Optoelectronic Applications

The photophysical properties of quinoline derivatives are of significant interest for their potential use in optoelectronic applications. These compounds often exhibit fluorescence and have been explored as fluorescent probes and emitting materials in OLEDs. The combination of the quinoline and methoxybenzoyl moieties in this compound is expected to result in a molecule with distinct photophysical characteristics.

The absorption and emission wavelengths of this compound would be determined by the extent of π-conjugation and the nature of the electronic transitions. The methoxy group, being an electron-donating group, could influence the intramolecular charge transfer (ICT) character of the excited state, which in turn would affect the fluorescence quantum yield and solvatochromic behavior.

Detailed photophysical studies, including absorption and emission spectroscopy, fluorescence lifetime measurements, and quantum yield determinations, would be necessary to fully elucidate the potential of this compound in optoelectronic applications. Such studies would provide valuable insights into its suitability as an emitter in OLEDs, a component in fluorescent sensors, or a photosensitizer in photodynamic therapy.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methoxybenzoyl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or palladium-catalyzed coupling, to introduce the 3-methoxybenzoyl group to the quinoline core. For example, nitro group reduction using Fe/HCl followed by cyclization is effective for constructing the quinoline scaffold . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbonyl carbons (δ ~165–190 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.1234 for C₁₇H₁₃NO₂) .

- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. How does the electronic nature of substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group activates the quinoline ring at positions 5 and 7 for nitration or halogenation. Computational studies (e.g., DFT) predict regioselectivity by analyzing Fukui indices. Experimentally, HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound analogs?

- Methodological Answer :

- X-Ray Crystallography : Resolves ambiguous NOE correlations or coupling constants by providing definitive bond angles and torsional data (e.g., SHELX refinement) .

- 2D NMR (COSY, HSQC) : Clarifies spin-spin coupling in crowded aromatic regions .

- Cross-Validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with computational (B3LYP/6-31G*) predictions .

Q. What strategies enhance the bioactivity of this compound derivatives in anticancer research?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to improve cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) .

- Prodrug Design : Mask the 4-carbonyl group as a methyl ester to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with high binding affinity to topoisomerase II (>90% inhibition) .

Q. What challenges arise in scaling up the synthesis of this compound derivatives while maintaining purity?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, 20:1 hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts like unreacted 3-methoxybenzoyl chloride .

- Process Optimization : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement inline FTIR to monitor reaction progress and minimize batch variability .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify electrophilic sites (e.g., C-2 and C-8 positions) .

- MD Simulations : Simulate reaction trajectories with explicit solvents (e.g., water or DMSO) to assess steric effects of the 3-methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.